2-Benzyl-1-oxo-1,2,3,4,4a,7,8,8a-octahydro-isoquinoline-8-carboxylic acid
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Overview
Description
(4AR,8S,8aR)-2-benzyl-1-oxo-1,2,3,4,4a,7,8,8a-octahydroisoquinoline-8-carboxylic acid is a complex organic compound with a unique structure that includes a benzyl group, an oxo group, and a carboxylic acid group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4AR,8S,8aR)-2-benzyl-1-oxo-1,2,3,4,4a,7,8,8a-octahydroisoquinoline-8-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a suitable precursor, such as a benzyl-substituted amine, under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. Catalysts and solvents are chosen to enhance the efficiency of the reaction, and purification steps such as crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(4AR,8S,8aR)-2-benzyl-1-oxo-1,2,3,4,4a,7,8,8a-octahydroisoquinoline-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.
Substitution: The benzyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(4AR,8S,8aR)-2-benzyl-1-oxo-1,2,3,4,4a,7,8,8a-octahydroisoquinoline-8-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research explores its potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of various industrially relevant compounds.
Mechanism of Action
The mechanism of action of (4AR,8S,8aR)-2-benzyl-1-oxo-1,2,3,4,4a,7,8,8a-octahydroisoquinoline-8-carboxylic acid involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S,4R,4aR,8S,8aR)-4,7-Dimethyl-2-(2,4,5-trimethoxyphenyl)-3,4,4a,5,8,8a-hexahydro-2H-4,8-epoxychromene: This compound shares a similar hexahydroisoquinoline framework and exhibits high analgesic activity.
(4aR,8S,8aR)-2-benzyl-N-[4-nitroso-3-(trifluoromethyl)phenyl]-1-oxo-1,2,3,4,4a,7,8,8a-octahydroisoquinoline-8-carboxamide: Another related compound with a similar core structure but different functional groups.
Uniqueness
What sets (4AR,8S,8aR)-2-benzyl-1-oxo-1,2,3,4,4a,7,8,8a-octahydroisoquinoline-8-carboxylic acid apart is its specific combination of functional groups and stereochemistry, which confer unique biological activities and synthetic utility
Properties
Molecular Formula |
C17H19NO3 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
2-benzyl-1-oxo-3,4,4a,7,8,8a-hexahydroisoquinoline-8-carboxylic acid |
InChI |
InChI=1S/C17H19NO3/c19-16-15-13(7-4-8-14(15)17(20)21)9-10-18(16)11-12-5-2-1-3-6-12/h1-7,13-15H,8-11H2,(H,20,21) |
InChI Key |
IFBYTHXLAPHEFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C2C1C=CCC2C(=O)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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